Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1638764-14-3
VCID: VC8343280
InChI: InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(6-13)4-8(12)5-11/h8H,4-7,13H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1(CC(C1)F)CN
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate

CAS No.: 1638764-14-3

Cat. No.: VC8343280

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate - 1638764-14-3

Specification

CAS No. 1638764-14-3
Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
Standard InChI InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(6-13)4-8(12)5-11/h8H,4-7,13H2,1-3H3,(H,14,15)
Standard InChI Key VLFFYQYFYLJQHF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CC(C1)F)CN
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC(C1)F)CN

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a cyclobutane ring substituted with a fluorine atom at the 3-position and an aminomethyl group at the 1-position. The carbamate functionality is appended via a methylene bridge to the cyclobutyl ring, with a tert-butyl group providing steric bulk and hydrolytic stability . The spatial arrangement of substituents creates distinct electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₁FN₂O₂
Molecular Weight232.29 g/mol
IUPAC Nametert-butyl N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1(CC(C1)F)CN
InChIKeyVLFFYQYFYLJQHF-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Carbamate Formation Strategies

The synthesis of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate typically proceeds via a multi-step sequence:

  • Cyclobutane Functionalization: A fluorinated cyclobutane precursor is prepared through [2+2] photocycloaddition or ring-closing metathesis, followed by aminomethylation using reagents such as formaldehyde and ammonium chloride.

  • Carbamate Coupling: The aminomethyl intermediate reacts with tert-butyl carbamate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the carbamate bond under mild conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
AminomethylationNH₂CH₂OH, NH₄Cl, 60°C7290
CarbamationEDCI, HOBt, DCM, rt, 12h8597

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane eluents, achieving 97% purity as confirmed by HPLC . Spectroscopic characterization includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.20–3.35 (m, 2H, NCH₂), 4.85 (br s, 1H, NH) .

  • ¹⁹F NMR: δ -215 ppm (dt, J = 48 Hz, 1F) .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The tert-butyl group enhances hydrolytic stability, with the compound remaining intact in aqueous solutions (pH 5–8) for >24 hours at 25°C. Solubility data indicate moderate polarity:

  • LogP: 1.82 (calculated via XLogP3).

  • Aqueous Solubility: 2.3 mg/mL in phosphate buffer (pH 7.4) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using ESI-QTOF confirms the molecular ion [M+H]⁺ at m/z 233.1654 (calculated: 233.1661) . Fragmentation patterns reveal sequential loss of the tert-butyl group (Δm/z -57.07) and carbamate moiety (Δm/z -44.03) .

Applications in Pharmaceutical Chemistry

Building Block for Bioactive Molecules

The compound’s rigid cyclobutane core and fluorine atom make it a valuable scaffold for kinase inhibitors and GPCR modulators. For example, analogs have been incorporated into:

  • Janus Kinase (JAK) Inhibitors: Fluorine enhances binding to hydrophobic pockets in the ATP-binding site .

  • Antiviral Agents: The carbamate group facilitates prodrug formation, improving oral bioavailability.

Structure-Activity Relationship (SAR) Studies

Comparative studies with non-fluorinated analogs demonstrate that the 3-fluoro substituent increases metabolic stability by reducing cytochrome P450-mediated oxidation . Additionally, the aminomethyl group’s basicity (pKa ≈ 9.1) enables salt formation with carboxylic acids, enhancing crystallinity .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundCASKey DifferenceLogP
Tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate1638764-14-3 (non-fluorinated)Absence of fluorine2.15
Tert-butyl N-{[(1r,3r)-3-amino-1-fluorocyclobutyl]methyl}carbamate2287282-19-1Stereochemistry1.78

The fluorine atom in the target compound reduces LogP by 0.33 compared to its non-fluorinated analog, suggesting improved aqueous solubility .

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